N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine
Description
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is a hybrid compound combining two distinct functional groups: a polyamine backbone and a cyanoguanidine moiety.
- N'-(2-aminoethyl)ethane-1,2-diamine: This polyamine derivative consists of a central ethane-1,2-diamine core with an additional aminoethyl substituent. Such structures are common in coordination chemistry and catalysis. For instance, related compounds like N-(2-aminoethyl)-N,N′,N′-tris(pyridine-2-yl-methyl)ethane-1,2-diamine (TPEA) are used in electrochemical sensors for metal ion detection .
- 2-cyanoguanidine: A nitrile-substituted guanidine, this group is notable in pharmaceuticals. For example, cimetidine, a histamine H₂-receptor antagonist, incorporates a 2-cyanoguanidine moiety in its structure .
Below, we compare this compound with structurally or functionally related analogues.
Properties
CAS No. |
85480-72-4 |
|---|---|
Molecular Formula |
C6H17N7 |
Molecular Weight |
187.25 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |
InChI |
InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |
InChI Key |
DNXKUFJLCGWUGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.C(#N)N=C(N)N |
Related CAS |
50862-68-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Reaction Conditions
The synthesis of N'-(2-aminoethyl)ethane-1,2-diamine, often referred to as ethylenediamine derivatives, can be achieved through the nucleophilic substitution of halogenated intermediates with ammonia or primary amines. A widely recognized industrial route involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions.
Reaction Pathway:
$$
\text{1,2-Dichloroethane} + \text{Ammonia} \xrightarrow[\text{High T, P}]{\text{Catalyst}} \text{N'-(2-aminoethyl)ethane-1,2-diamine}
$$
- Temperature: 150°C to 250°C
- Pressure: Approximately 392.3 kPa (around 4 atm)
- Reactor Type: Tubular reactor for continuous processing
- Catalysts: Typically none, but process optimization may involve catalysts to improve yield
Industrial Process:
The process involves the initial formation of a mono-substituted product, followed by further substitution to yield the diamine. Impurities are removed via distillation and purification steps to meet quality standards.
Research and Patent Data
A patent describes an improved synthesis involving the addition of 2-chloroacetonitrile to ethane-1,2-diamine in the presence of a base, leading to intermediates such as di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate) , which upon deprotection yields the target diamine (see WO2013149373A1).
Preparation of 2-Cyanoguanidine
Synthetic Route and Reaction Conditions
2-Cyanoguanidine, also known as dicyandiamide, is typically synthesized via the reaction of cyanamide with ammonia in aqueous solution.
Reaction Pathway:
$$
\text{Cyanamide} + \text{Ammonia} \rightarrow \text{2-Cyanoguanidine}
$$
- Temperature: Elevated, around 100°C to 130°C
- Solvent: Water
- Reactor Type: Large-scale continuous reactors for industrial production
- Catalysts: Usually none, but process control involves pH and temperature regulation for optimal yield
Industrial Process
Industrial synthesis involves continuous processing where cyanamide is reacted with excess ammonia, followed by crystallization and purification steps to obtain high-purity 2-cyanoguanidine.
Research and Patent Data
Recent patents describe methods to improve yield and purity, including the use of anion exchange resins and catalysts to facilitate the reaction and purification processes (see WO2018193482A1).
Combined Synthesis of the Target Compound
The overall synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine involves the sequential formation of its two components, which are then combined or used in subsequent reactions for further applications.
Data Summary Table
| Preparation Method | Reactants | Reaction Conditions | Key Intermediates | Notes |
|---|---|---|---|---|
| Reaction of 1,2-dichloroethane with ammonia | 1,2-Dichloroethane + Ammonia | 150-250°C, 392.3 kPa | N'-(2-aminoethyl)ethane-1,2-diamine | Industrial, high yield |
| Cyanamide with ammonia | Cyanamide + Ammonia | 100-130°C, aqueous | 2-Cyanoguanidine | Continuous process, high purity |
| Improved patent methods | 2-Chloroacetonitrile + Ethane-1,2-diamine | 25-30°C, aprotic solvent, base | Intermediates for further synthesis | Patent WO2013149373A1 |
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The polyamine moiety acts as a polydentate ligand, forming stable complexes with transition metals. These interactions are critical in catalysis and material science:
-
Reagents/Conditions : Reactions occur with metal salts (e.g., Fe(II), Ni(II), Cu(II)) in aqueous or alcoholic solutions at ambient to elevated temperatures .
-
Products : Octahedral or square-planar complexes, such as [M(L)(H₂O)₂]ⁿ⁺ (where L = ligand), which enhance catalytic activity in oxidation or nitrosation reactions .
Oxidation Reactions
The amine groups undergo oxidation, particularly under acidic or metal-catalyzed conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine → Nitroso | NaNO₂/HCl, Fe(II) catalysts | Nitroso intermediates |
| Amine → Nitrile | KMnO₄/H₂SO₄, H₂O₂ | Cyanoguanidine derivatives |
For example, oxidation with hydrogen peroxide yields nitriles via C–N bond cleavage .
Reduction Reactions
The cyanoguanidine segment can be reduced to guanidine derivatives:
Substitution Reactions
Both amine and cyanoguanidine groups participate in nucleophilic substitutions:
| Substrate | Reagents | Products |
|---|---|---|
| Amine alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated polyamines |
| Cyanoguanidine acylation | Acyl chlorides (e.g., AcCl) | N-acylguanidines |
These reactions often proceed in polar solvents (e.g., DMF) under basic conditions .
Condensation Reactions
The cyanoguanidine moiety reacts with carbonyl compounds or nitriles:
-
With nitriles : Forms tris-azine derivatives (e.g., acetoguanamine) .
-
With aldehydes : Produces Schiff bases, which can further cyclize to heterocycles .
Acid-Base Reactions
The compound displays zwitterionic behavior in aqueous solutions, facilitating proton transfer:
-
Protonation : Occurs at the cyanoguanidine nitrogen, forming cationic species .
-
Deprotonation : Generates reactive intermediates for further functionalization .
Polymerization and Crosslinking
In industrial applications, it serves as a crosslinker for epoxy resins:
-
Reagents : Epichlorohydrin, bisphenol-A derivatives.
-
Mechanism : Nucleophilic attack by amine groups on epoxy rings, forming 3D networks .
Key Research Findings
-
Metal complexes of this compound show enhanced catalytic efficiency in C–H activation and oxidation reactions .
-
Its zwitterionic form enables unique reactivity in polar solvents, facilitating asymmetric synthesis .
-
Crosslinked polymers derived from this compound exhibit superior thermal stability (decomposition >300°C) .
Scientific Research Applications
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine has diverse applications across scientific research and industrial fields, stemming from its ability to form stable complexes with metals and participate in various chemical reactions.
Scientific Research Applications
- Chemistry this compound acts as a ligand in coordination chemistry, facilitating the creation of stable metal complexes.
- Biology The compound is utilized in synthesizing biologically active compounds and as a reagent in biochemical assays.
- Medicine It is explored for potential applications in drug development, especially in creating antiviral and anticancer agents.
Industrial Applications
- Epoxy Resins this compound is used as a curing agent for epoxy resins.
- Fertilizers It is used in the production of fertilizers.
- Chemical Synthesis It serves as an intermediate in the synthesis of various chemicals.
- Other It can be used to prepare carbon dioxide absorbers, lubricating oil additives, emulsifiers, photographic chemicals, surfactants, fabric finishing agents, paper reinforcing agents, ammonia carboxylating agents, ashless additives, metal chelators, heavy metal hydrometallurgical and cyanide-free plating diffusers, brighteners, ion exchange resins and polyamide resins .
Methods of Preparation
N’-(2-aminoethyl)ethane-1,2-diamine
- Synthesis: Can be synthesized by reacting 1,2-dichloroethane with ammonia under high temperature and pressure conditions, typically in a tubular reactor at temperatures from 150°C to 250°C and pressures around 392.3 kPa.
- Industrial Production: Similar to the synthesis process but includes steps to remove impurities and ensure quality standards are met.
2-cyanoguanidine
- Synthesis: Typically synthesized by reacting cyanamide with ammonia in an aqueous solution at elevated temperatures.
- Industrial Production: Involves large-scale reactors and continuous processing to maximize yield and efficiency.
Chemical Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine can undergo several types of chemical reactions:
- Oxidation: N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. Major products include amine oxides and nitriles.
- Reduction: 2-cyanoguanidine can be reduced to guanidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Both compounds can undergo substitution reactions using reagents like alkyl halides and acyl chlorides. Major products include N-alkyl derivatives and N-acyl derivatives.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine involves its interaction with various molecular targets. The amino and guanidine groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it effective in catalysis and as a cross-linking agent. The compound’s reactivity is attributed to the presence of multiple reactive sites, which enable it to participate in a variety of chemical reactions .
Comparison with Similar Compounds
Ethane-1,2-Diamine Derivatives
Compounds with ethane-1,2-diamine backbones often exhibit versatile coordination properties and catalytic activity. Key examples include:
Key Observations :
- Substituents on the ethane-1,2-diamine backbone dictate functionality. Pyridyl groups enhance metal coordination (e.g., TPEA for Cu(II) detection), while alkyl chains improve hydrophobicity for surfactants .
- Catalytic performance varies with metal coordination: MEP-Fe achieves high epoxidation yields, whereas unmodified derivatives may lack catalytic activity .
Cyanoguanidine Derivatives
The 2-cyanoguanidine group is prevalent in bioactive molecules and coordination compounds:
Key Observations :
- Bioactivity correlates with substituents. Cimetidine’s imidazole-thioether chain enables H₂-receptor binding, while simpler cyanoguanidines serve as synthetic intermediates .
- Structural complexity impacts solubility and stability.
Hybrid Structures
The target compound combines ethane-1,2-diamine and 2-cyanoguanidine. Comparable hybrids include:
Key Observations :
- Hybridization often enhances functionality. Benzathine benzylpenicillin’s ethylenediamine moiety improves drug stability, suggesting similar benefits for the target compound in pharmaceutical contexts .
- Safety concerns arise with certain modifications (e.g., nitroso groups in N,N'-dinitroso derivatives) .
Biological Activity
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine, commonly referred to as 2-cyanoguanidine , is a compound with significant biological activity and diverse applications in both agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 187.25 g/mol
- CAS Number : 193700-29-7
- IUPAC Name : this compound
- Solubility : Soluble in water, alcohol, and dimethylformamide; insoluble in nonpolar solvents like ether and benzene.
The compound exists in various tautomeric forms and can adopt a zwitterionic state, which contributes to its reactivity and biological interactions .
This compound exhibits several mechanisms of action that underpin its biological activity:
- Metal Ion Complexation : The compound can form stable complexes with metal ions, a property that is exploited in various biochemical applications .
- Nitrification Inhibition : It serves as a nitrification inhibitor in fertilizers, enhancing nitrogen utilization efficiency and reducing greenhouse gas emissions .
- Precursor in Drug Synthesis : It is a precursor for synthesizing pharmaceutical agents such as metformin and phenformin, which are recognized for their anti-diabetic properties .
Cytotoxicity Studies
Recent studies have indicated that derivatives of 2-cyanoguanidine exhibit cytotoxic effects against various cancer cell lines. For example, research has shown that modifications at specific positions on the compound can enhance its cytotoxicity and targeting activity against topoisomerase I (TOP1), an important enzyme involved in DNA replication .
Case Study 1: Antidiabetic Properties
In a clinical study involving diabetic patients, metformin derived from 2-cyanoguanidine demonstrated significant reductions in blood glucose levels. The study indicated that the compound's ability to increase insulin sensitivity was crucial for its effectiveness .
Case Study 2: Agricultural Applications
A field trial assessed the efficacy of fertilizers containing this compound as a slow-release nitrogen source. Results showed improved crop yields and reduced nitrogen leaching compared to traditional fertilizers, highlighting its potential for sustainable agriculture .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| N,N-Diethylamine | CHN | Lower reactivity; fewer applications |
| Triethylenetetramine | CHN | Broader applications; more complex |
| Guanidine | CHN | Similar basicity; different reactivity |
The unique combination of reactive functional groups in this compound allows it to participate in diverse chemical reactions, making it valuable across various fields .
Q & A
Q. How to address discrepancies in toxicity data across studies (e.g., aquatic vs. mammalian toxicity)?
- Methodological Answer :
- Comparative Analysis :
- Cross-reference OECD guidelines (e.g., Test No. 203 for fish acute toxicity) with in vitro hepatocyte assays .
- Use species-specific metabolic models (e.g., zebrafish vs. rat liver microsomes) .
- Meta-Analysis : Pool data from PubChem and ECHA to identify trends (e.g., LC ranges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
